molecular formula C5H9F3Si B1592783 Vinyl(trifluoromethyl)dimethylsilane CAS No. 211985-86-3

Vinyl(trifluoromethyl)dimethylsilane

Cat. No. B1592783
M. Wt: 154.2 g/mol
InChI Key: FHHHXDQAWOUGAT-UHFFFAOYSA-N
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Description



  • Vinyl(trifluoromethyl)dimethylsilane is a chemical compound with the molecular formula C<sub>5</sub>H<sub>9</sub>F<sub>3</sub>Si . It belongs to the organosilane family.

  • It is a liquid substance and is used as a chemical intermediate in research.





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of appropriate starting materials, typically involving trifluoromethyl groups , vinyl groups , and silicon .





  • Molecular Structure Analysis



    • The molecule has a vinyl group (C=C) attached directly to a trifluoromethyl group (CF<sub>3</sub>) and a dimethylsilane group (Si(CH<sub>3</sub>)<sub>2</sub>).





  • Chemical Reactions Analysis



    • Vinyl(trifluoromethyl)dimethylsilane can undergo various reactions, including hydrosilylation and silylation .

    • It can serve as a precursor for the synthesis of nitrogen-containing heterocycles.





  • Physical And Chemical Properties Analysis



    • Boiling point : 80°C

    • Density : 0.978 g/cm³

    • Refractive index : 1.3549

    • Flash point : >23°C

    • Hydrolytic Sensitivity : Low reactivity with aqueous systems




  • Scientific Research Applications

    Elastomeric Networks and Surface Modification

    Vinyl(trifluoromethyl)dimethylsilane, though not directly mentioned, finds relevance in the broader context of silane chemistry, particularly in the development of elastomeric networks and surface modification techniques. For instance, elastomeric networks cross-linked by silica or titania fillers have been investigated, emphasizing the role of silane-terminated polymers in creating stable network structures with enhanced mechanical properties (Sur & Mark, 1985). Additionally, transition-metal-catalyzed immobilization of organic functional groups onto solid supports through vinylsilane coupling reactions demonstrates the utility of vinylsilanes in covalently bonding functional molecules to surfaces, thereby modifying their chemical and physical properties (Park & Jun, 2010).

    Polymerization and Copolymerization

    The polymerization and copolymerization of vinyl and aryl triflates have been explored due to their facile preparation and versatility in synthetic transformations. These compounds undergo cross-coupling reactions and addition reactions, demonstrating their utility in the synthesis of complex organic molecules and materials (Ritter, 1993). Specifically, the synthesis of silicone elastomers containing trifluoropropyl groups and their use in dielectric elastomer transducers highlight the impact of trifluoromethyl groups in improving the materials' dielectric and electromechanical properties (Dascalu et al., 2015).

    Electroactive Materials and Electrostriction

    Research on electroactive materials, such as the study on giant electrostriction and relaxor ferroelectric behavior in electron-irradiated poly(vinylidene fluoride-trifluoroethylene) copolymer, showcases the potential of fluorinated polymers in developing high-performance electroactive materials (Zhang, Bharti, & Zhao, 1998). These materials exhibit significant strain responses under external fields, attributable to the unique properties imparted by fluorinated groups.

    Degradable Polymers for Biomedical Applications

    The development of degradable vinyl polymers for biomedical applications is a critical area of research, addressing the need for materials that can safely degrade within the body. The design and synthesis of degradable polymers open new avenues for their use in medical implants, drug delivery systems, and tissue engineering (Delplace & Nicolas, 2015).

    Safety And Hazards



    • Highly flammable liquid and vapor.

    • Follow safety precautions when handling this substance.




  • Future Directions



    • Research on its applications in organic synthesis and potential catalytic properties.

    • Exploration of alternative silane surrogates for safer reactions.




    Remember that safety precautions should always be followed when handling any chemical compound. For further details, consult relevant scientific literature12.


    properties

    IUPAC Name

    ethenyl-dimethyl-(trifluoromethyl)silane
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H9F3Si/c1-4-9(2,3)5(6,7)8/h4H,1H2,2-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FHHHXDQAWOUGAT-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C[Si](C)(C=C)C(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H9F3Si
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00632562
    Record name Ethenyl(dimethyl)(trifluoromethyl)silane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00632562
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    154.20 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Vinyl(trifluoromethyl)dimethylsilane

    CAS RN

    211985-86-3
    Record name Ethenyl(dimethyl)(trifluoromethyl)silane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00632562
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Vinyl(trifluoromethyl)dimethylsilane

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